6-Nitro-1H-indazole-3-carbaldehyde
Overview
Description
6-Nitro-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives. These compounds have garnered significant attention in medicinal chemistry, particularly as kinase inhibitors. The indazole nucleus is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, which can be further substituted to create a variety of biologically active molecules.
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates for further functionalization into various 3-substituted indazoles, can be achieved through the nitrosation of indoles. This process is carried out in a slightly acidic environment, allowing for the conversion of both electron-rich and electron-deficient indoles into the desired indazole-3-carboxaldehydes .
Molecular Structure Analysis
Indazole derivatives, such as 6-nitro-1H-indazole-3-carbaldehyde, are characterized by their indazole core. The presence of a nitro group at the 6-position and a formyl group at the 3-position on the indazole ring can significantly influence the electronic properties of the molecule and its reactivity in chemical reactions .
Chemical Reactions Analysis
Indazole derivatives can participate in a variety of chemical reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively with different nucleophiles to yield 2,3,6-trisubstituted indoles. This reactivity can be exploited to synthesize novel indole-based compounds, such as pyrimido[1,2-a]indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-nitro-1H-indazole-3-carbaldehyde are influenced by its molecular structure. The nitro and aldehyde functional groups contribute to the compound's reactivity and its potential interactions with biological targets. These properties are crucial for the compound's role as an intermediate in the synthesis of more complex molecules with potential pharmacological activities .
Scientific Research Applications
Synthesis and Chemical Properties
6-Nitro-1H-indazole-3-carbaldehyde is involved in various synthesis processes and demonstrates notable chemical properties. Gong Ping (2012) described a method for obtaining 1H-Indazole-3-carbaldehyde, a closely related compound, via ring opening of indole, diazotization, and cyclization, noting its suitability for industrial production due to its low cost and simple operation (Gong Ping, 2012). Yamada et al. (2009) demonstrated that 1-Methoxy-6-nitroindole-3-carbaldehyde, a variant of 6-Nitro-1H-indazole-3-carbaldehyde, acts as a versatile electrophile, useful for the preparation of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Applications in Catalysis and Synthesis
The compound has been utilized in various catalysis and synthesis processes. Senadi et al. (2017) explored its use in the bis(dibenzylideneacetone)palladium(0)/tert-Butyl Nitrite- catalyzed cyclization of o-alkynylanilines, which is important for the synthesis of indazole 2-oxides and has applications in pharmaceuticals (Senadi et al., 2017).
Structural Analysis
Structural and spectroscopic analysis of 1H-indazole-3-carbaldehyde, closely related to 6-Nitro-1H-indazole-3-carbaldehyde, was conducted by Morzyk-Ociepa et al. (2021). They provided insights into its molecular structure, highlighting the importance of such analysis in understanding the compound's interactions and properties (Morzyk-Ociepa et al., 2021).
Biological and Pharmaceutical Research
6-Nitro-1H-indazole-3-carbaldehyde has been studied for its inhibitory effects on nitric oxide synthases, as illustrated by Cottyn et al. (2008). They found that certain indazole derivatives, including those related to 6-Nitro-1H-indazole-3-carbaldehyde, showed potential as inhibitors of nitric oxide synthases, which can have significant implications in medicinal chemistry (Cottyn et al., 2008).
Safety And Hazards
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Further increasing the reaction temperature to 80 °C proved to be effective and allowed us to obtain a quantitative yield of 26b .
properties
IUPAC Name |
6-nitro-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPSMSUYMARCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630783 | |
Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1H-indazole-3-carbaldehyde | |
CAS RN |
315203-37-3 | |
Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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